molecular formula C12H16O2 B1395136 5-Ethyl-2-propoxybenzaldehyde CAS No. 883528-61-8

5-Ethyl-2-propoxybenzaldehyde

Cat. No.: B1395136
CAS No.: 883528-61-8
M. Wt: 192.25 g/mol
InChI Key: DOODSFUHXZPQQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2-propoxybenzaldehyde is an organic compound with the molecular formula C12H16O2. It is a benzaldehyde derivative, characterized by the presence of an ethyl group at the 5-position and a propoxy group at the 2-position of the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-propoxybenzaldehyde can be achieved through several methods. One common approach involves the alkylation of 5-ethyl-2-hydroxybenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-propoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethyl-2-propoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-2-propoxybenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is the primary reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    5-Ethyl-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a propoxy group.

    5-Ethyl-2-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a propoxy group.

    2-Propoxybenzaldehyde: Lacks the ethyl group at the 5-position.

Uniqueness

5-Ethyl-2-propoxybenzaldehyde is unique due to the presence of both the ethyl and propoxy groups, which influence its chemical reactivity and physical properties. These substituents can affect the compound’s solubility, boiling point, and interactions with other molecules, making it distinct from its analogs .

Properties

IUPAC Name

5-ethyl-2-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-7-14-12-6-5-10(4-2)8-11(12)9-13/h5-6,8-9H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOODSFUHXZPQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696420
Record name 5-Ethyl-2-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883528-61-8
Record name 5-Ethyl-2-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethyl-2-propoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
5-Ethyl-2-propoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
5-Ethyl-2-propoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
5-Ethyl-2-propoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-Ethyl-2-propoxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
5-Ethyl-2-propoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.